1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Catalog No.
S1897452
CAS No.
3832-65-3
M.F
C10H6F8O2
M. Wt
310.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene

CAS Number

3832-65-3

Product Name

1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene

IUPAC Name

1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene

Molecular Formula

C10H6F8O2

Molecular Weight

310.14 g/mol

InChI

InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-1-2-6(4-3-5)20-10(17,18)8(13)14/h1-4,7-8H

InChI Key

SYMFAUQESLPCRO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(C(F)F)(F)F)OC(C(F)F)(F)F

Canonical SMILES

C1=CC(=CC=C1OC(C(F)F)(F)F)OC(C(F)F)(F)F
  • Material Science

    The presence of the fluorinated ethoxy groups attached to the benzene ring introduces electron-withdrawing character and bulky substituents. This combination could be of interest for researchers developing new materials with specific properties, such as liquid crystals or fluoropolymers [].

  • Organic Synthesis

    ,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene could potentially serve as a building block in organic synthesis. The aromatic core and the reactive ethoxy functionalities could be utilized to create more complex molecules with desired properties.

1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with two 1,1,2,2-tetrafluoroethoxy groups. Its molecular formula is C10H6F8O2, and it has a molecular weight of approximately 310.14 g/mol . This compound exhibits notable chemical stability under standard conditions and is primarily recognized for its applications in various industrial and research settings.

The synthesis of 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene typically involves the alkylation of a suitable benzene derivative with 1,1,2,2-tetrafluoroethanol in the presence of a catalyst. Common methods include:

  • Nucleophilic substitution: Using a phenolic compound as the nucleophile to react with a suitable tetrafluoroalkyl halide.
  • Esterification: Reacting tetrafluoroethanol with an appropriate aromatic compound under acidic conditions to form the ether linkages.

These methods allow for the controlled introduction of the tetrafluoroethoxy groups onto the benzene ring .

1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene finds applications in various fields:

  • Material Science: Used as a component in the development of fluorinated polymers and coatings due to its thermal stability and chemical resistance.
  • Research: Utilized in proteomics and biochemical studies as a biochemical reagent .
  • Fluorinated Solvents: Serves as a potential solvent or additive in chemical processes requiring non-reactive environments.

Several compounds share structural similarities with 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzeneC10H6F8O2Similar structure; different substitution pattern
1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzeneC10H6F8O2Another positional isomer; potential differences in reactivity
1-(1,1,2,2-Tetrafluoroethoxy)-4-fluorobenzeneC8H5F5OContains a single tetrafluoroethoxy group; more reactive due to fewer substituents
4-(Perfluoropropyl)phenolC9H7F9OContains perfluorinated substituents; differing properties due to chain length

The uniqueness of 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene lies in its symmetrical substitution pattern on the benzene ring and the presence of two tetrafluoroethoxy groups which contribute to its stability and potential applications in specialized fields .

XLogP3

5.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene

Dates

Modify: 2023-08-16

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